molecular formula C4H2F3NO2 B3264212 5-(trifluoromethyl)-3(2H)-Isoxazolone CAS No. 388091-41-6

5-(trifluoromethyl)-3(2H)-Isoxazolone

Cat. No. B3264212
CAS RN: 388091-41-6
M. Wt: 153.06 g/mol
InChI Key: WRHZJOFBEBPIFC-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is a common motif in many pharmaceutical and agrochemical compounds due to its ability to modulate the physical, chemical, and biological properties of organic compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms. This group is often attached to a carbon-centered radical intermediate during the synthesis of trifluoromethyl-containing compounds .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . A palladium-catalyzed three-component carbonylative reaction has been used for the synthesis of pharmaceutically valuable trifluoromethyl-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can vary widely depending on the specific compound. The C–F bond is the strongest single bond in organic compounds, which contributes to the stability and reactivity of these compounds .

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds often involves the activation and subsequent reaction of the C–F bond .

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some trifluoromethyl-containing compounds may cause skin irritation, serious eye irritation, or respiratory irritation .

Future Directions

The future directions in the field of trifluoromethyl-containing compounds likely involve further exploration of the C–F bond activation and the development of new synthesis methods for these compounds .

properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)8-10-2/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZJOFBEBPIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)-3(2H)-Isoxazolone
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Reactant of Route 5
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Reactant of Route 6
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